molecular formula C6H12ClN3O B1379741 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride CAS No. 1609403-10-2

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B1379741
CAS No.: 1609403-10-2
M. Wt: 177.63 g/mol
InChI Key: PAURWMGHQVDYFG-UHFFFAOYSA-N
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Description

5-Methyl-2,5,7-triazaspiro[34]octan-6-one hydrochloride is a chemical compound with the molecular formula C6H11N3O·HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected ring system containing nitrogen atoms

Scientific Research Applications

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may be used as a starting point for designing new drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with new functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride
  • 5-Methyl-2,5,7-triazaspiro[3.4]octan-4-one hydrochloride

Uniqueness

5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile and valuable chemical entity.

Properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-5(10)8-4-6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAURWMGHQVDYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-10-2
Record name 2,5,7-Triazaspiro[3.4]octan-6-one, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
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5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Reactant of Route 3
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Reactant of Route 4
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Reactant of Route 5
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Reactant of Route 6
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride

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